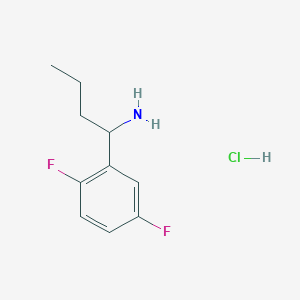

1-(2,5-Difluorophenyl)butan-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-2-3-10(13)8-6-7(11)4-5-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTGKNUZITWJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Synthetic Route and Reaction Steps

A representative and scalable synthesis route, adapted from the development of related compounds and analogs (e.g., omarigliptin intermediates), involves the following main stages:

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of Weinreb amide | Starting from glycine derivative and 2,5-difluorophenyl precursor | Weinreb amide intermediate with high purity (98%) |

| 2 | Grignard Addition | i-PrMgCl/LiCl in THF at −10 to −5 °C | Addition to Weinreb amide to form ketone intermediate |

| 3 | Reduction (Dynamic Kinetic Resolution) | Ru-catalyzed hydrogenation with formic acid in THF | High diastereoselectivity (24:1 dr), >99% ee |

| 4 | Boc-protection and purification | Boc anhydride in MTBE, acid-base workup | Protected amine intermediate, ready for further steps |

| 5 | Formation of hydrochloride salt | Treatment with HCl aqueous solution | Formation of 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride salt |

This process yields the amine hydrochloride salt with high purity and yield, suitable for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Grignard Addition to Weinreb Amide

- Reagents: i-PrMgCl/LiCl solution (1.43 M in THF)

- Temperature: −10 to −5 °C during addition, then warmed to 20 °C

- Duration: 1.5 hours addition, then 1 hour aging at 20 °C

- Workup: Quenched with aqueous HCl at 0–10 °C, organic phase washed and concentrated

- Yield: 89% corrected isolated yield with 98.1% purity

Reduction via Ru-Catalyzed Dynamic Kinetic Resolution

- Catalyst: (R,R)-Ts-DENEB)RuCl complex

- Solvent: THF

- Additives: DABCO, degassed formic acid

- Temperature: 10–15 °C during addition, warmed to 35 °C for 20 hours

- Outcome: >99% conversion, 24:1 diastereomeric ratio, >99% enantiomeric excess

- Purification: Activated carbon treatment, washing, and concentration

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with aqueous hydrochloric acid, followed by phase separations and purification steps. This salt form improves compound stability and handling properties for pharmaceutical use.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Difluorophenyl substituted glycine ester |

| Key Intermediates | Weinreb amide, ketone intermediate, Boc-protected amine |

| Key Reagents | i-PrMgCl/LiCl, Ru-catalyst, Boc anhydride, HCl |

| Reaction Temperatures | −10 °C to 35 °C |

| Diastereoselectivity (dr) | 24:1 |

| Enantiomeric Excess (ee) | >99% |

| Overall Yield (isolated) | Approx. 89% (for key intermediate) |

| Purity | >98% (HPLC assay) |

Research Findings and Analysis

- The use of i-PrMgCl/LiCl as a Grignard reagent provides controlled addition to the Weinreb amide, preventing over-addition and side reactions.

- Ru-catalyzed dynamic kinetic resolution is a critical step to achieve high stereochemical purity, essential for biological activity.

- Boc-protection facilitates purification and handling of the amine intermediate.

- The hydrochloride salt formation is a standard pharmaceutical practice to enhance stability and solubility.

- The described method is amenable to multikilogram scale production, demonstrating robustness and reproducibility.

Analyse Des Réactions Chimiques

1-(2,5-Difluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The difluorophenyl ring can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Applications De Recherche Scientifique

1-(2,5-Difluorophenyl)butan-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,5-difluorophenyl)butan-1-amine hydrochloride with four analogues, focusing on structural features, molecular properties, and inferred functional differences.

1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁F₂N·HCl

- Molecular Weight : 207.65 g/mol

- Key Difference : Shorter propyl chain (vs. butyl in the main compound).

- This compound (CAS 1333577-52-8) is commercially available with 95% purity .

4-(2,5-Difluorophenyl)butan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₃F₂N·HCl

- Molecular Weight : ~221.6 g/mol (calculated)

- Key Difference : Phenyl group attached to the 4th carbon of the butyl chain (vs. 1st carbon in the main compound) .

- Implications : Structural isomerism may lead to divergent steric and electronic properties, affecting interactions with molecular targets.

1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₁ClF₂N₄

- Molecular Weight : 260.67 g/mol

- Key Difference : Incorporation of a triazole ring and methylamine linkage.

Phenethylamine Derivatives (e.g., 2C-D, 2C-P)

- Example : 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine (2C-D) .

- Key Difference : Ethylamine backbone with methoxy and alkyl substituents (vs. butylamine and fluorine substituents).

- Implications: Methoxy groups increase electron density on the aromatic ring, contrasting with the electron-withdrawing fluorine substituents in the main compound. Such differences significantly alter pharmacological profiles, as phenethylamines are known for serotonin receptor modulation .

Comparative Data Table

Key Insights from Structural Comparisons

Alkyl Chain Length : Longer chains (e.g., butyl vs. propyl) increase lipophilicity, which may enhance blood-brain barrier penetration in bioactive compounds.

Substituent Position: Fluorine at 2,5-positions (vs.

Heterocyclic Modifications : The triazole-containing derivative demonstrates how ring systems can introduce steric constraints and polarity shifts, impacting solubility and target engagement .

Activité Biologique

1-(2,5-Difluorophenyl)butan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a butan-1-amine backbone with a difluorophenyl ring, which enhances its lipophilicity and metabolic stability. The presence of fluorine atoms at the 2 and 5 positions on the phenyl ring significantly influences its binding affinity to various biological targets.

1-(2,5-Difluorophenyl)butan-1-amine hydrochloride interacts with specific receptors and enzymes, modulating their activity. The difluorophenyl group enhances the compound's ability to penetrate biological membranes and bind to hydrophobic pockets in proteins. The amine group facilitates hydrogen bonding with target molecules, increasing binding affinity and selectivity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Neurotransmitter Modulation : It has been shown to interact with receptors involved in neurological pathways, potentially influencing neurotransmitter release and activity.

- Anticancer Properties : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines. For instance, compounds structurally related to 1-(2,5-Difluorophenyl)butan-1-amine have demonstrated significant activity against leukemia and breast cancer cell lines .

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | 15.63 | |

| Cytotoxicity | U-937 (leukemia) | 0.12–2.78 |

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride:

- In Vivo Efficacy Studies : In animal models, compounds related to this structure were tested for their efficacy against Leishmania donovani infections. Results indicated that these compounds could significantly reduce parasite load compared to control groups .

- Toxicology Assessments : Toxicological studies involving DPP-IV inhibitors showed that similar compounds did not exhibit significant toxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Research Findings

Recent research has focused on the synthesis and optimization of derivatives of 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride:

- Synthesis Methods : Various synthetic routes have been developed to enhance yield and purity. These methods often involve functionalization at different positions on the phenyl ring to optimize biological activity.

- Comparative Studies : Comparisons with other fluorinated compounds indicate that the specific placement of fluorine atoms can dramatically affect biological properties such as binding affinity and selectivity towards specific receptors.

Q & A

Basic Research Questions

Q. What are the essential safety protocols for handling 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact .

- Work in a well-ventilated area or fume hood to minimize inhalation risks .

- Store in a cool, dry place, segregated from oxidizers and incompatible substances .

- For spills, contain with inert absorbents and dispose via certified hazardous waste services .

Q. What synthetic routes are documented for preparing 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride?

- Methodological Answer :

- A common method involves reacting 2-(2,5-difluorophenyl)ethylamine hydrochloride with dicyandiamide under reflux, yielding 48.2% product after purification (LCMS confirmation: m/z 242.0) .

- Alternative approaches may include reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates .

Q. How should researchers characterize the compound given limited physicochemical data in literature?

- Methodological Answer :

- LCMS : Confirm molecular weight ([M+H]+ = 242.0) and retention time (0.68 min) .

- NMR : Compare H/C spectra with structurally similar difluorophenyl amines (e.g., 2C-D derivatives) to assign signals .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can synthesis yields of 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride be optimized?

- Methodological Answer :

- Reaction Conditions : Test elevated temperatures (70–90°C) or microwave-assisted synthesis to accelerate kinetics .

- Catalysts : Screen palladium or copper catalysts for potential coupling steps in precursor synthesis .

- Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) or employ column chromatography for higher purity .

Q. What strategies address discrepancies in reported safety classifications for this compound?

- Methodological Answer :

- Risk Assessment : Conduct acute toxicity assays (e.g., OECD 423) to verify LD50 values, as SDS data may lack ecotoxicological details .

- Stability Testing : Monitor decomposition under heat/light using TGA/DSC to identify degradation products .

- Cross-Referencing : Compare safety guidelines from multiple suppliers (e.g., Combi-Blocks vs. Enamine) to reconcile PPE requirements .

Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?

- Methodological Answer :

- LC-HRMS : Identify low-abundance byproducts (e.g., unreacted dicyandiamide) with high-resolution mass spectrometry .

- Ion Chromatography : Quantify residual chloride ions to assess salt stoichiometry .

- Stability-Indicating Methods : Use forced degradation (acid/base hydrolysis) to validate HPLC methods for impurity profiling .

Data Gaps and Research Opportunities

Q. How can researchers address the absence of ecological toxicity data for this compound?

- Methodological Answer :

- Perform Daphnia magna acute immobilization tests (OECD 202) to determine EC50 values .

- Model biodegradability using EPI Suite or experimental OECD 301B assays .

Q. What structural analogs of this compound have been studied for biological activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.